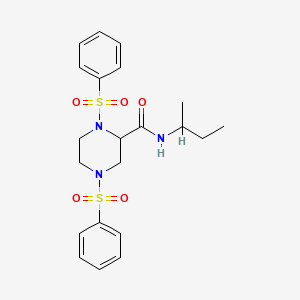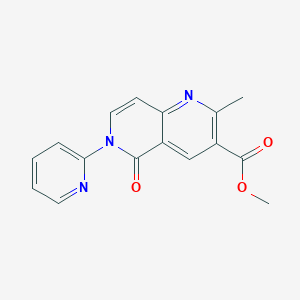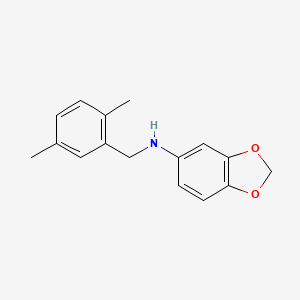
6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one is a naturally occurring flavonoid that has been extensively studied for its potential health benefits. It is commonly found in various plants, including parsley, celery, and chamomile. This compound has been shown to possess anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of 6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes. Additionally, it has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one in lab experiments include its low toxicity, high stability, and availability. However, the limitations of using this compound in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential to undergo oxidation and degradation.
Orientations Futures
For research on this compound include investigating its potential as a therapeutic agent and natural food preservative, as well as developing novel synthetic methods and derivatives.
Méthodes De Synthèse
6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one can be synthesized through various methods, including the condensation of 2-acetyl-1-methylpyrrole with salicylaldehyde in the presence of sodium hydroxide. Another method involves the reaction of 2-acetyl-1-methylpyrrole with 4-hydroxybenzaldehyde in the presence of a base. The yield of this compound can be improved by using microwave irradiation.
Applications De Recherche Scientifique
6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one has been extensively studied for its potential health benefits. It has been shown to possess anti-inflammatory properties, which can help in the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has also been shown to possess antioxidant properties, which can help in the prevention of oxidative stress-related diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
6-methoxy-2-(2-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-5-3-4-6-13(11)17-10-15(18)14-9-12(19-2)7-8-16(14)20-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVPPZIRTYDZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-pyridinylthio)acetamide](/img/structure/B5147382.png)
![4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5147385.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147391.png)
![dimethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5147396.png)



![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5147443.png)
![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)